REACTION_CXSMILES
|
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]([C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1)=[O:11].F[C:20]1[C:21]([CH:26]2[CH2:31][CH2:30][N:29]([C:32](=[O:34])[CH3:33])[CH2:28][CH2:27]2)=[N:22][CH:23]=[CH:24][N:25]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CS(C)=O>[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]([C:12]1[CH:17]=[CH:16][C:15]([O:18][C:20]2[C:21]([CH:26]3[CH2:27][CH2:28][N:29]([C:32](=[O:34])[CH3:33])[CH2:30][CH2:31]3)=[N:22][CH:23]=[CH:24][N:25]=2)=[CH:14][CH:13]=1)=[O:11] |f:2.3.4|
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Name
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|
Quantity
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0.16 g
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Type
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reactant
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Smiles
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N1C(=NC2=C1C=CC=C2)C(=O)C2=CC=C(C=C2)O
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Name
|
|
Quantity
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0.1 g
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Type
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reactant
|
Smiles
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FC=1C(=NC=CN1)C1CCN(CC1)C(C)=O
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Name
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cesium carbonate
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Quantity
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0.22 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
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|
Quantity
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1.5 mL
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Type
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solvent
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Smiles
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CS(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to RT
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Type
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CUSTOM
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Details
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the reaction mixture was partitioned between Teac and brine
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Type
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EXTRACTION
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Details
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The aqueous layer was back extracted with Teac (2×)
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic layer was dried (Na2SO4)
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The crude material was purified by chromatography through a Redi-Sep pre-packed silica gel column (40 g)
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Type
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WASH
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Details
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eluting with a gradient of 0% to 100% Teac in hexane
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Name
|
|
Type
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product
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Smiles
|
N1C(=NC2=C1C=CC=C2)C(=O)C2=CC=C(OC=1C(=NC=CN1)C1CCN(CC1)C(C)=O)C=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |